The synthesis of MDMB-FUBICA metabolite 3 can be approached through various methods, primarily involving the metabolic transformation of the parent compound. In vitro studies have shown that human liver microsomes can effectively convert MDMB-FUBICA into its metabolites, including metabolite 3. The process typically involves incubating the parent compound with liver microsomes in a controlled environment, allowing for enzymatic reactions that yield various metabolites .
MDMB-FUBICA metabolite 3 has a molecular formula of and a molecular weight of approximately g/mol. The structure features an indole ring system, which is characteristic of many synthetic cannabinoids.
MDMB-FUBICA metabolite 3 undergoes several chemical transformations during its synthesis and metabolism. The primary reactions include:
These reactions are facilitated by cytochrome P450 enzymes present in the liver, which play a crucial role in drug metabolism .
The mechanism of action for MDMB-FUBICA metabolite 3 involves its interaction with cannabinoid receptors within the endocannabinoid system. Specifically, it acts as an agonist at both CB1 and CB2 receptors, leading to effects similar to those observed with natural cannabinoids.
MDMB-FUBICA metabolite 3 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties further.
MDMB-FUBICA metabolite 3 serves several important roles in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: